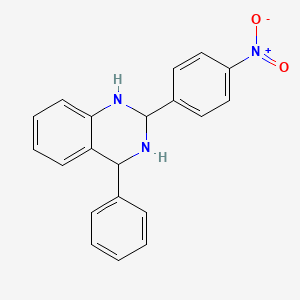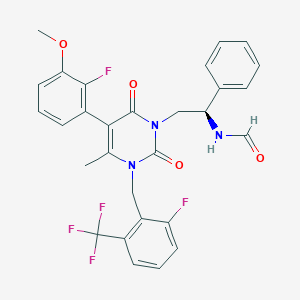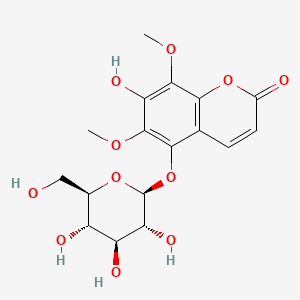
7-Hydroxyisofraxidin 5-beta-D-Glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxyisofraxidin 5-beta-D-Glucoside is a chemical compound with the molecular formula C17H20O11 and a molecular weight of 400.334. It is an isomer of 5-Hydroxyisofraxidin 7-beta-D-Glucoside and an analog of Isofraxidin 7-O-beta-D-Glucoside. This compound is a derivative of Isofraxidin and is found in the aerial parts of Artemisia selengensis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyisofraxidin 5-beta-D-Glucoside involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to protect the hydroxyl groups during the glycosylation step. The glycosylation reaction is carried out using a glycosyl donor, such as a glycosyl bromide or glycosyl trichloroacetimidate, in the presence of a Lewis acid catalyst like silver triflate or boron trifluoride etherate. After the glycosylation, the protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as the aerial parts of Artemisia selengensis, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved using the synthetic routes mentioned above, with optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxyisofraxidin 5-beta-D-Glucoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride or phosphorus tribromide, and alkylating agents like methyl iodide or ethyl bromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
7-Hydroxyisofraxidin 5-beta-D-Glucoside has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including interleukin 6 (IL-6) inhibitory activity, which may have implications in treating inflammatory diseases.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 7-Hydroxyisofraxidin 5-beta-D-Glucoside involves its interaction with molecular targets and pathways in the body. It has been shown to inhibit the activity of interleukin 6 (IL-6), a pro-inflammatory cytokine, by binding to its receptor and preventing the activation of downstream signaling pathways. This inhibition can reduce inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
7-Hydroxyisofraxidin 5-beta-D-Glucoside is similar to other compounds such as:
5-Hydroxyisofraxidin 7-beta-D-Glucoside: An isomer with similar biological activities.
Isofraxidin 7-O-beta-D-Glucoside: An analog with similar chemical structure and biological properties.
Isofraxidin: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific glycosylation pattern, which may influence its solubility, stability, and biological activity compared to its analogs and isomers.
Propriétés
Formule moléculaire |
C17H20O11 |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
7-hydroxy-6,8-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C17H20O11/c1-24-15-12(23)16(25-2)14(6-3-4-8(19)27-13(6)15)28-17-11(22)10(21)9(20)7(5-18)26-17/h3-4,7,9-11,17-18,20-23H,5H2,1-2H3/t7-,9-,10+,11-,17+/m1/s1 |
Clé InChI |
KPPFMXIPEMWGSO-AHKYOXQYSA-N |
SMILES isomérique |
COC1=C(C(=C(C2=C1OC(=O)C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)O |
SMILES canonique |
COC1=C(C(=C(C2=C1OC(=O)C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


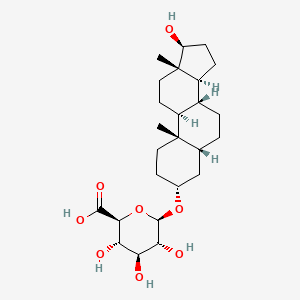
![N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B13840206.png)

![5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13840208.png)

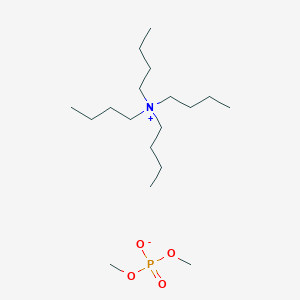
![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

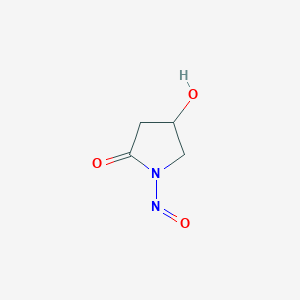
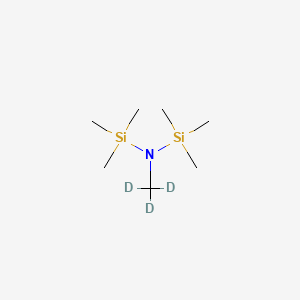
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
